4-(4-Chlorobenzyl)morpholine

Description

The exact mass of the compound 4-(4-Chlorobenzyl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Chlorobenzyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorobenzyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

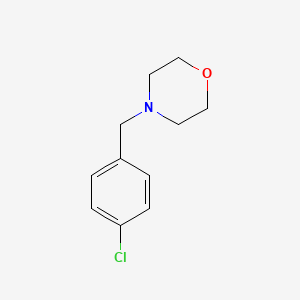

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKDDYGWEOMOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290558 | |

| Record name | 4-[(4-Chlorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6425-43-0 | |

| Record name | 4-[(4-Chlorophenyl)methyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Chlorophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-chlorophenyl)methyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Chlorobenzyl)morpholine chemical properties

An In-depth Technical Guide to 4-(4-Chlorobenzyl)morpholine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chlorobenzyl)morpholine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will delve into its core physicochemical and spectroscopic properties, provide a detailed, field-proven protocol for its synthesis via nucleophilic substitution, and explore its role as a versatile intermediate in the synthesis of pharmacologically active agents. The discussion is framed from the perspective of a senior application scientist, emphasizing the causal relationships behind experimental choices and the strategic importance of the morpholine scaffold in modern drug discovery. Safety protocols and handling procedures are also detailed to ensure safe and effective laboratory use.

Introduction: The Strategic Value of the Morpholine Moiety

In the landscape of drug discovery, certain chemical scaffolds consistently emerge due to their ability to impart favorable pharmacokinetic and pharmacodynamic properties onto drug candidates. The morpholine ring is one such "privileged structure".[1] As a cyclic amine-ether, its unique topology and electronic properties offer several advantages. The ether oxygen can act as a hydrogen bond acceptor, while the tertiary amine provides a basic center that can be crucial for solubility and receptor interaction.[2] Consequently, the morpholine moiety is a key component in numerous clinically important drugs, including antibiotics like Linezolid and anticancer agents such as Gefitinib.[3]

4-(4-Chlorobenzyl)morpholine serves as a quintessential example of a morpholine-containing building block. It combines the beneficial properties of the morpholine ring with a functionalized aromatic group. The 4-chlorobenzyl moiety provides a lipophilic component and a site for further chemical elaboration, making this compound a valuable starting point for synthesizing diverse libraries of potential therapeutic agents, particularly those targeting the central nervous system (CNS) and enzymes implicated in neurodegenerative diseases.[2][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational for its application in synthesis and research.

Core Chemical Properties

The key physicochemical identifiers and properties of 4-(4-Chlorobenzyl)morpholine are summarized below, providing essential data for its handling, storage, and use in quantitative chemical reactions.

| Property | Value | Source |

| CAS Number | 6425-43-0 | [5][6] |

| Molecular Formula | C₁₁H₁₄ClNO | [5] |

| Molecular Weight | 211.69 g/mol | [5] |

| IUPAC Name | 4-(4-chlorobenzyl)morpholine | |

| Synonyms | 4-(p-Chlorobenzyl)morpholine |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the chlorophenyl ring will appear as two doublets in the δ 7.0-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring. A sharp singlet corresponding to the two benzylic protons (-CH₂-) would be expected around δ 3.5 ppm. The eight protons of the morpholine ring will present as two multiplets, typically between δ 2.4 and δ 3.7 ppm. The protons adjacent to the oxygen (-O-CH₂-) will be downfield relative to those adjacent to the nitrogen (-N-CH₂-).[7]

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the two distinct carbons of the morpholine ring. The carbons adjacent to the heteroatoms (N and O) will be the most deshielded among the aliphatic signals.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 211 and a characteristic M+2 peak at m/z 213 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching vibrations for both aromatic and aliphatic groups, C-N and C-O stretching bands from the morpholine ring, and a C-Cl stretching vibration.

Synthesis and Reaction Mechanism

As a chemical intermediate, the synthesis of 4-(4-Chlorobenzyl)morpholine is a critical process. The most direct and widely used method is the nucleophilic substitution reaction, a robust and scalable approach.

Synthetic Workflow: Nucleophilic Substitution

This protocol details the synthesis of 4-(4-Chlorobenzyl)morpholine from morpholine and 1-chloro-4-(chloromethyl)benzene. The mechanism is a classic Sₙ2 reaction where the secondary amine of the morpholine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group.[8] A non-nucleophilic base, such as potassium carbonate, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(4-CHLOROBENZYL)MORPHOLINE | 6425-43-0 [chemicalbook.com]

- 6. 4-(4-CHLOROBENZYL)MORPHOLINE CAS#: 6425-43-0 [chemicalbook.com]

- 7. acdlabs.com [acdlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-(4-Chlorobenzyl)morpholine (CAS: 6425-43-0)

Executive Summary

This technical guide provides a comprehensive overview of 4-(4-Chlorobenzyl)morpholine, a synthetic organic compound of significant interest to researchers in medicinal chemistry and drug development. The morpholine heterocycle is a well-established "privileged scaffold" known for conferring favorable pharmacokinetic properties to bioactive molecules.[1][2] This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, outlines methods for its analytical characterization, discusses its pharmacological relevance, and establishes clear guidelines for safe handling and storage. The synthesis is presented not merely as a series of steps but with a rationale for each procedural choice, reflecting an approach grounded in mechanistic understanding. This guide is intended to serve as an essential resource for scientists leveraging this versatile chemical intermediate in the synthesis of novel therapeutic agents.

Physicochemical and Structural Characteristics

4-(4-Chlorobenzyl)morpholine is a disubstituted amine featuring a morpholine ring N-substituted with a 4-chlorobenzyl group. The morpholine ring, with its ether and secondary amine functionalities (in its unsubstituted form), imparts a degree of hydrophilicity and metabolic stability, while the chlorobenzyl moiety provides a lipophilic aromatic handle that can be crucial for target binding interactions.[3]

Table 1: Physicochemical Properties of 4-(4-Chlorobenzyl)morpholine

| Property | Value | Source(s) |

| CAS Number | 6425-43-0 | [4][5] |

| Molecular Formula | C₁₁H₁₄ClNO | [4][5] |

| Molecular Weight | 211.69 g/mol | [4][5] |

| Appearance | Data not available; likely a solid at room temperature | [4] |

| Melting Point | 68-69 °C | [4] |

| Boiling Point | 287.3 ± 25.0 °C (Predicted) | [4] |

| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [4] |

Synthesis and Purification

The synthesis of 4-(4-Chlorobenzyl)morpholine is most reliably achieved via a nucleophilic substitution reaction (SN2 mechanism). This process involves the nitrogen atom of the morpholine ring acting as a nucleophile to displace a halide from 4-chlorobenzyl chloride.

The causality behind this synthetic choice rests on established reactivity principles. Morpholine is an effective secondary amine nucleophile. 4-Chlorobenzyl chloride is an excellent electrophile due to the electron-withdrawing nature of the chlorine on the benzyl carbon, which polarizes the C-Cl bond and makes the carbon susceptible to nucleophilic attack. A non-nucleophilic base, such as potassium carbonate, is employed to quench the hydrochloric acid byproduct generated during the reaction. This is critical because it prevents the protonation of the morpholine reactant, which would render it non-nucleophilic and halt the reaction. Anhydrous acetonitrile is the solvent of choice as its polar aprotic nature effectively solvates the cation of the base (K⁺) without interfering with the nucleophile, thereby accelerating the SN2 reaction.[1]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (K₂CO₃; 2.0 equivalents). The flask is then placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. To this suspension, add morpholine (1.2 equivalents) via syringe. Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Initiation: Add 4-chlorobenzyl chloride (1.0 equivalent) portion-wise to the stirring suspension. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to a gentle reflux (approx. 82°C) and maintain for 4-8 hours.

-

Monitoring (Self-Validation): The reaction progress must be monitored to ensure completion. This is achieved by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30:70 ethyl acetate/hexanes). The disappearance of the 4-chlorobenzyl chloride spot indicates the reaction is complete.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the inorganic solids (K₂CO₃ and KCl). Rinse the filter cake with additional acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Aqueous Extraction): Dissolve the crude residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining water-soluble impurities.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(4-Chlorobenzyl)morpholine.

-

Final Purification (Chromatography): If TLC indicates the presence of impurities, the crude product should be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure compound.[1][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(4-CHLOROBENZYL)MORPHOLINE CAS#: 6425-43-0 [m.chemicalbook.com]

- 5. 4-(4-CHLOROBENZYL)MORPHOLINE | 6425-43-0 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

4-(4-Chlorobenzyl)morpholine molecular weight and formula

An In-Depth Technical Guide to 4-(4-Chlorobenzyl)morpholine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 4-(4-chlorobenzyl)morpholine, a heterocyclic compound of significant interest to researchers and professionals in drug development. The morpholine moiety is a well-established privileged scaffold in medicinal chemistry, frequently incorporated to enhance the pharmacokinetic profiles of drug candidates. This document details the core molecular attributes, physicochemical properties, and a robust, field-proven synthetic protocol for 4-(4-chlorobenzyl)morpholine. Furthermore, it provides a thorough guide to its spectroscopic characterization, essential for structural verification and purity assessment. The guide culminates in a discussion of its applications as a versatile chemical intermediate, contextualizing its role in the broader landscape of modern drug discovery.

Core Molecular Attributes

4-(4-Chlorobenzyl)morpholine is a disubstituted amine where the nitrogen atom of the morpholine ring is functionalized with a 4-chlorobenzyl group. This structure combines the favorable properties of the morpholine ring with a reactive handle for further synthetic elaboration.

Caption: 2D Chemical Structure of 4-(4-Chlorobenzyl)morpholine.

The fundamental properties of this compound are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO | [1][2] |

| Molecular Weight | 211.69 g/mol | [1][2] |

| CAS Number | 6425-43-0 | [1][2] |

| IUPAC Name | 4-(4-chlorobenzyl)morpholine | |

| MDL Number | MFCD00684836 | [1] |

Physicochemical Properties and Their Significance

The physicochemical profile of a compound is critical for predicting its behavior in biological systems, influencing its Absorption, Distribution, Metabolism, and Excretion (ADME).

| Property | Value (Predicted/Experimental) | Significance in Drug Development |

| Melting Point | 68-69 °C | [2] |

| Boiling Point | 287.3 ± 25.0 °C (Predicted) | [2] |

| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | Not available | Determines the ionization state at physiological pH, affecting solubility and membrane permeability. |

| LogP | Not available | Measures lipophilicity, which is crucial for predicting blood-brain barrier penetration and cell membrane transport. |

Experimental Protocol: Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, serving as a key indicator of its lipophilicity.

Causality: This experiment simulates the partitioning of a drug between the aqueous environment of the bloodstream and the lipid-rich environment of cell membranes. A balanced LogP is often sought for oral bioavailability.

-

Preparation of Phases: Prepare pre-saturated n-octanol by shaking it with water and allowing the phases to separate. Similarly, prepare pre-saturated water by shaking it with n-octanol. This ensures that the two solvents are in equilibrium, preventing volume changes during the experiment.

-

Standard Solution Preparation: Prepare a stock solution of 4-(4-chlorobenzyl)morpholine of a known concentration (e.g., 1 mg/mL) in the aqueous phase.

-

Equilibration: In a separatory funnel, combine a precise volume of the aqueous standard solution with an equal volume of the pre-saturated n-octanol.

-

Mixing: Shake the funnel vigorously for a set period (e.g., 30 minutes) at a constant temperature to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Allow the funnel to stand until the layers have completely separated. Centrifugation can be employed to accelerate this process.

-

Quantification: Carefully collect the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The concentration in the n-octanol phase is determined by the difference from the initial concentration. LogP is calculated as: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Synthesis and Mechanistic Insights

The synthesis of 4-(4-chlorobenzyl)morpholine is efficiently achieved via a classical nucleophilic substitution reaction (Sₙ2). This method is robust, high-yielding, and a cornerstone of amine alkylation in synthetic organic chemistry.

Principle: The lone pair of electrons on the secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This attack displaces the chloride leaving group, forming the new carbon-nitrogen bond.

Causality of Reagents:

-

Base (e.g., Potassium Carbonate, K₂CO₃): An inorganic base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. Without a base, the HCl would protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.

-

Solvent (e.g., Acetonitrile, ACN): A polar aprotic solvent like acetonitrile is ideal. It effectively dissolves the reactants but does not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

Caption: General workflow for the synthesis and purification of 4-(4-Chlorobenzyl)morpholine.

Detailed Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is adapted from established methods for analogous N-benzylations.[3][4]

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (e.g., 2.0 equivalents).

-

Add anhydrous acetonitrile (e.g., 50 mL), followed by morpholine (1.2 equivalents).

-

Stir the resulting suspension at room temperature for 10 minutes to ensure homogeneity.

-

Causality: Using anhydrous reagents and solvent is critical to prevent unwanted side reactions with water.

-

-

Addition of Electrophile:

-

Add 4-chlorobenzyl chloride (1.0 equivalent) to the reaction mixture. The addition may be done in portions to control any initial exotherm.

-

-

Reaction:

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting electrophile is consumed (typically 4-8 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and the KCl byproduct). Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).

-

Causality: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

-

-

Final Purification (If Necessary):

-

If the crude product is not of sufficient purity as determined by NMR or TLC, it can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. While experimental data is not widely published, the expected spectral features can be reliably predicted based on the molecular structure.

| Technique | Expected Features for 4-(4-Chlorobenzyl)morpholine |

| ¹H NMR | ~7.3 ppm (d, 2H): Aromatic protons ortho to the -CH₂- group.~7.2 ppm (d, 2H): Aromatic protons ortho to the Chlorine atom.~3.7 ppm (t, 4H): Morpholine protons adjacent to Oxygen (-O-CH₂-).~3.5 ppm (s, 2H): Benzylic protons (Ar-CH₂-N-).~2.4 ppm (t, 4H): Morpholine protons adjacent to Nitrogen (-N-CH₂-). |

| ¹³C NMR | ~137 ppm: Quaternary aromatic carbon attached to the benzyl group.~133 ppm: Quaternary aromatic carbon attached to Chlorine.~130-128 ppm: Aromatic CH carbons.~67 ppm: Morpholine carbons adjacent to Oxygen (-O-CH₂-).~63 ppm: Benzylic carbon (Ar-CH₂-).~53 ppm: Morpholine carbons adjacent to Nitrogen (-N-CH₂-). |

| Mass Spec. (EI) | Molecular Ion ([M]⁺): Expected at m/z 211 and 213. The key diagnostic feature is the isotopic pattern for a single chlorine atom, which results in two peaks ([M]⁺ and [M+2]⁺) with an approximate intensity ratio of 3:1. |

| IR Spec. | ~2950-2800 cm⁻¹: Aliphatic C-H stretching.~1595 cm⁻¹: Aromatic C=C stretching.~1115 cm⁻¹: Strong C-O-C ether stretching from the morpholine ring.[3]~815 cm⁻¹: C-H bend indicative of para-disubstitution on the benzene ring. |

Applications in Research and Drug Development

4-(4-Chlorobenzyl)morpholine is not typically an active pharmaceutical ingredient itself but serves as a crucial building block in the synthesis of more complex, biologically active molecules.[4]

The Morpholine Moiety: A Privileged Scaffold

The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its inclusion in a drug candidate can confer several advantageous properties:

-

Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, and the tertiary amine provides a basic handle, which can improve aqueous solubility and overall ADME properties.[3][5]

-

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation.[5]

-

Favorable pKa: The pKa of the morpholine nitrogen is close to physiological pH, which can be beneficial for target engagement and cell permeability.[5]

-

Structural Rigidity: It acts as a conformationally restricted linker, which can help in optimizing the orientation of other pharmacophoric groups to fit a biological target.

Many approved drugs across various therapeutic areas, including anticancer agents (Gefitinib) and antibiotics (Linezolid), contain the morpholine core.[6][7]

The Chlorobenzyl Group: A Site for Elaboration

The 4-chlorobenzyl portion of the molecule provides a site for further synthetic diversification. While the chloro-substituent is less reactive than its bromo- or iodo- counterparts, it can still participate in certain cross-coupling reactions (e.g., Buchwald-Hartwig amination) or be a key pharmacophoric element itself, fitting into hydrophobic pockets of target proteins.

Caption: Hypothetical signaling pathway where a derivative of 4-(4-Chlorobenzyl)morpholine acts as a PI3K inhibitor.

Conclusion

4-(4-Chlorobenzyl)morpholine is a synthetically accessible and highly valuable chemical intermediate. Its molecular structure combines the pharmacokinetically advantageous morpholine ring with a functionalized aromatic group, making it an attractive starting point for the development of novel therapeutics. A thorough understanding of its synthesis, physicochemical properties, and spectroscopic signatures, as detailed in this guide, is essential for its effective utilization in medicinal chemistry and drug discovery programs.

References

-

NIST. (n.d.). 4-(4-Chlorobenzoyl)morpholine. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). N-(4-Chlorobenzoyl)morpholine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)morpholine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Al-Tamiemi, E. O., & Jasim, S. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved January 12, 2026, from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved January 12, 2026, from [Link]

-

Vitale, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved January 12, 2026, from [Link]

-

FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved January 12, 2026, from [Link]

Sources

- 1. 4-(4-CHLOROBENZYL)MORPHOLINE | 6425-43-0 [chemicalbook.com]

- 2. 4-(4-CHLOROBENZYL)MORPHOLINE CAS#: 6425-43-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

4-(4-Chlorobenzyl)morpholine structure and IUPAC name

An In-depth Technical Guide to 4-(4-Chlorobenzyl)morpholine: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive scientific overview of 4-(4-Chlorobenzyl)morpholine, a key synthetic intermediate in the fields of medicinal chemistry and drug development. The document elucidates the compound's precise chemical structure and IUPAC nomenclature, supported by detailed physicochemical and safety data. A robust, field-proven protocol for its synthesis via nucleophilic substitution is presented, with a focus on the causal reasoning behind methodological choices. Furthermore, this guide details the expected spectroscopic signature of the molecule using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a framework for its analytical confirmation. The significance of the morpholine scaffold as a privileged structure in pharmacology is discussed, contextualizing the utility of 4-(4-Chlorobenzyl)morpholine as a versatile building block for the synthesis of complex, biologically active compounds. This document is intended for researchers, chemists, and drug development professionals requiring a thorough understanding of this compound's properties and handling.

Chemical Identity and Structure

Nomenclature and Identifiers

The unique chemical identity of 4-(4-Chlorobenzyl)morpholine is established through a combination of its systematic name and various registry numbers. These identifiers are crucial for unambiguous documentation and database retrieval in a research and regulatory context.

| Identifier | Value | Reference |

| IUPAC Name | 4-(4-Chlorobenzyl)morpholine | [1][2] |

| CAS Number | 6425-43-0 | [1][2] |

| Molecular Formula | C₁₁H₁₄ClNO | [1][2] |

| Molecular Weight | 211.69 g/mol | [1][2] |

Structural Elucidation

4-(4-Chlorobenzyl)morpholine is a tertiary amine featuring two core structural motifs: a saturated six-membered morpholine heterocycle and a para-substituted chlorobenzyl group. The morpholine ring, containing both an ether (-O-) and a secondary amine (-NH-) functional group in its parent form, is N-substituted.[3] The substituent is a benzyl group, which is attached to the morpholine nitrogen via its methylene (-CH₂) bridge. This benzyl group is further functionalized with a chlorine atom at the para-position (position 4) of the phenyl ring. This specific arrangement of atoms defines its chemical reactivity and steric profile.

Caption: Chemical structure of 4-(4-Chlorobenzyl)morpholine.

Physicochemical and Safety Data

Physicochemical Properties

The physical properties of a compound are foundational to its handling, purification, and formulation. The data below, derived from chemical supplier databases, provides key parameters for 4-(4-Chlorobenzyl)morpholine.

| Property | Value | Reference |

| Appearance | Solid | [1] |

| Melting Point | 68-69 °C | [1] |

| Boiling Point | 287.3 ± 25.0 °C (Predicted) | [1] |

| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [1] |

Safety and Handling

According to its Safety Data Sheet (SDS), 4-(4-Chlorobenzyl)morpholine is classified as a hazardous substance requiring careful handling to mitigate exposure risks.[4]

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[4]

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[4]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[4]

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[4]

Synthesis of 4-(4-Chlorobenzyl)morpholine

Mechanistic Rationale

The most direct and widely employed method for synthesizing N-benzylated morpholines is the bimolecular nucleophilic substitution (Sₙ2) reaction.[5] In this mechanism, the lone pair of electrons on the nitrogen atom of the morpholine ring acts as the nucleophile. This nucleophile attacks the electrophilic carbon of the methylene group in 4-chlorobenzyl chloride. The reaction proceeds via a single transition state, leading to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond. An inorganic base, such as potassium carbonate, is included to act as a scavenger for the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.

Synthetic Workflow

Caption: Experimental workflow for the synthesis of 4-(4-Chlorobenzyl)morpholine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-substituted morpholines.[5][6]

-

Reagents and Materials

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Role |

| Morpholine | C₄H₉NO | 87.12 | 1.05 g (1.04 mL) | 12.0 | Nucleophile |

| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 1.61 g | 10.0 | Electrophile |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.76 g | 20.0 | Base |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL | - | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | Extraction Solvent |

| Deionized Water | H₂O | 18.02 | ~50 mL | - | Wash |

| Brine (sat. NaCl) | NaCl/H₂O | - | ~25 mL | - | Wash |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |

-

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Add anhydrous acetonitrile (50 mL) followed by morpholine (1.04 mL, 12.0 mmol). Stir the suspension for 10 minutes at room temperature.

-

Addition of Electrophile: Add 4-chlorobenzyl chloride (1.61 g, 10.0 mmol) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Aqueous Extraction): Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate under reduced pressure to yield the crude product.

-

Purification (Column Chromatography): If necessary, purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine fractions containing the pure product (as determined by TLC) and concentrate to afford pure 4-(4-Chlorobenzyl)morpholine.

-

Causality of Protocol Choices

-

Solvent: Acetonitrile is an ideal polar aprotic solvent for Sₙ2 reactions. Its polarity stabilizes the charged transition state, accelerating the reaction, while its aprotic nature prevents solvation of the nucleophile, maintaining its reactivity.

-

Base: Anhydrous potassium carbonate is a mild, inexpensive, and easily filterable base. Its role is critical to neutralize the HCl byproduct, preventing the protonation of the morpholine nucleophile and thereby ensuring the reaction proceeds efficiently.

-

Work-up: The aqueous wash steps are essential for removing any remaining water-soluble impurities, such as inorganic salts and unreacted morpholine hydrochloride. The final brine wash aids in breaking any emulsions and begins the process of drying the organic layer.

-

Purification: Column chromatography separates the target compound from unreacted starting material and non-polar byproducts based on differential adsorption to the silica stationary phase, ensuring high purity of the final product.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. While experimentally derived spectra are not widely published, the expected data can be reliably predicted based on the known structure and data from analogous compounds.[5][6]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.30 | Doublet | 2H | Ar-H (ortho to CH₂) |

| ~ 7.25 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~ 3.71 | Triplet | 4H | -O-CH ₂- (morpholine) |

| ~ 3.48 | Singlet | 2H | Ar-CH ₂-N- |

| ~ 2.46 | Triplet | 4H | -N-CH ₂- (morpholine) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR (100 MHz, CDCl₃) Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 136.5 | C -Ar (ipso to CH₂) |

| ~ 132.8 | C -Ar (ipso to Cl) |

| ~ 130.4 | C H-Ar (ortho to CH₂) |

| ~ 128.5 | C H-Ar (ortho to Cl) |

| ~ 67.0 | -O-C H₂- (morpholine) |

| ~ 63.2 | Ar-C H₂-N- |

| ~ 53.6 | -N-C H₂- (morpholine) |

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2800 | C-H Stretch | Aliphatic (CH₂) |

| ~ 1595 | C=C Stretch | Aromatic Ring |

| ~ 1490 | C=C Stretch | Aromatic Ring |

| ~ 1115 | C-O-C Stretch | Ether |

| ~ 815 | C-H Out-of-plane Bend | p-disubstituted benzene |

Mass Spectrometry (MS)

Expected Mass Spectrometry (Electron Ionization, EI) Data

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 211, corresponding to the molecular weight of the compound with the ³⁵Cl isotope.

-

Isotope Peak (M+2)⁺: A peak at m/z = 213, with an intensity approximately one-third of the M⁺ peak, is characteristic of the presence of a single chlorine atom (³⁷Cl isotope).

-

Major Fragment: A significant fragment is expected at m/z = 125, corresponding to the 4-chlorobenzyl cation ([ClC₆H₄CH₂]⁺), formed by cleavage of the benzylic C-N bond.

Applications in Research and Development

The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is considered a "privileged scaffold" in drug discovery.[7][8] Its inclusion in a molecule often imparts favorable pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[8] Specifically, the morpholine moiety can increase aqueous solubility, improve metabolic stability, and serve as a hydrogen bond acceptor, enhancing interactions with biological targets.[5][8] This has led to its incorporation into numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[3][9][10]

Utility as a Synthetic Intermediate

4-(4-Chlorobenzyl)morpholine is primarily valued as a chemical building block for the synthesis of more elaborate molecules.[7] It provides a stable, pre-formed morpholine-benzyl core onto which further chemical transformations can be performed. The chlorine atom on the phenyl ring can be displaced or used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the construction of diverse chemical libraries for screening in drug discovery programs.

Conclusion

4-(4-Chlorobenzyl)morpholine is a well-defined chemical compound with significant value as a synthetic intermediate. Its structure, which combines the pharmacologically advantageous morpholine ring with a functionalizable chlorobenzyl group, makes it a strategic starting material for medicinal chemistry research. The synthesis is robust and scalable, relying on fundamental Sₙ2 reaction principles. Supported by a clear spectroscopic profile for analytical confirmation and well-documented handling procedures, this compound serves as a versatile and accessible tool for scientists and researchers aiming to develop novel, complex molecules with potential therapeutic applications.

References

- Vertex AI Search. (2023, October 11). SAFETY DATA SHEET for 4-(4-Chlorobenzyl) morpholine.

- NIST. (n.d.). 4-(4-Chlorobenzoyl)morpholine. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 4-(4-CHLOROBENZYL)MORPHOLINE CAS#: 6425-43-0.

- NIH PubChem. (n.d.). N-(4-Chlorobenzoyl)morpholine.

- NIST. (n.d.). 4-Chlorobenzoic acid, morpholide. NIST Chemistry WebBook.

- NIH PubChem. (n.d.). 4-(4-Chlorophenyl)morpholine.

- Sigma-Aldrich. (2024, August 9). SAFETY DATA SHEET.

- EvitaChem. (n.d.). Buy 4-(4-(Chloromethyl)benzyl)morpholine.

- BenchChem. (n.d.). An In-depth Technical Guide to 4-(4-Bromobenzyl)morpholine: Structure, Synthesis, and Potential Applications.

- ChemicalBook. (2023, July 19). 4-(4-CHLOROBENZYL)MORPHOLINE | 6425-43-0.

- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromobenzyl)morpholine.

- ChemicalBook. (n.d.). 4-(4-CHLOROPHENYL)MORPHOLINE synthesis.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine.

- BenchChem. (n.d.). In-Depth Technical Guide to the Spectral Data of 4-(4-Bromobenzyl)morpholine.

- Wikipedia. (n.d.). Morpholine.

- Fisher Scientific. (2010, August 6). Morpholine - SAFETY DATA SHEET.

- Lab Alley. (2020, March 16). Morpholine - SAFETY DATA SHEET.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine.

- Ataman Kimya. (n.d.). MORPHOLINE.

- ResearchGate. (2013, August). Morpholines. Synthesis and Biological Activity.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- Ataman Kimya. (n.d.). MORPHOLINE.

- ChemicalBook. (2019, November 20). Applications of Morpholine in Chemical Industry.

Sources

- 1. 4-(4-CHLOROBENZYL)MORPHOLINE CAS#: 6425-43-0 [m.chemicalbook.com]

- 2. 4-(4-CHLOROBENZYL)MORPHOLINE | 6425-43-0 [chemicalbook.com]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. atamankimya.com [atamankimya.com]

- 10. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

4-(4-Chlorobenzyl)morpholine mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 4-(4-Chlorobenzyl)morpholine

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 4-(4-Chlorobenzyl)morpholine, a synthetic derivative of the versatile morpholine scaffold. The morpholine heterocycle is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and enabling a wide array of biological activities.[1][2][3] While direct, extensive research on 4-(4-Chlorobenzyl)morpholine is limited, this guide synthesizes evidence from closely related analogs and the broader class of morpholine derivatives to propose a primary mechanism centered on dopamine receptor antagonism, with secondary discussion on other potential cellular targets. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound class.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[4][5] Its prevalence in approved pharmaceuticals stems from its unique physicochemical properties: the ether oxygen can act as a hydrogen bond acceptor, while the tertiary amine provides a basic center that is often crucial for target engagement and can be protonated to improve aqueous solubility.[1] These features contribute to the ability of morpholine-containing compounds to modulate pharmacokinetic profiles and interact with a diverse range of biological targets, leading to activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][6] The specific substitution at the 4-position of the morpholine ring, in this case with a 4-chlorobenzyl group, is critical in defining its pharmacological specificity and potency.

Primary Mechanism of Action: Dopamine D4 Receptor Antagonism

The most compelling evidence for the mechanism of action of 4-(4-Chlorobenzyl)morpholine points towards its function as an antagonist of the Dopamine D4 receptor (D₄R).[7] The dopamine receptors, a class of G-protein coupled receptors (GPCRs), are fundamental in mediating neuronal signaling in the central nervous system. The D₂-like family, which includes D₂, D₃, and D₄ subtypes, typically couples to Gᵢ/Gₒ proteins to mediate inhibitory neurotransmission.[7]

Dysfunction of the D₄R, in particular, has been implicated in several neuropsychiatric disorders, including schizophrenia and substance abuse, making it a significant target for therapeutic intervention.[7]

Evidence from Structural Analogs

A key study investigating a series of chiral alkoxymethyl morpholine analogs provides direct evidence for this mechanism. In this research, a compound featuring the identical 4-(4-chlorobenzyl)morpholine core was synthesized and evaluated for its binding affinity to the D₄R. It was found to be a potent antagonist with a Kᵢ value of 42 nM, equipotent to the parent compound in the series.[7] This finding strongly suggests that the 4-(4-chlorobenzyl)morpholine moiety is a key pharmacophore for D₄R antagonism. Further supporting this, a study on piperidine derivatives also identified a 1-(4-chlorobenzyl) substituted scaffold as a high-affinity ligand for the D₄ receptor, indicating the favorability of this particular benzyl substitution for targeting this receptor.[8]

Proposed Signaling Pathway

As a D₄R antagonist, 4-(4-Chlorobenzyl)morpholine would act by binding to the receptor and blocking the downstream signaling cascade typically initiated by dopamine. This inhibitory action prevents the Gᵢ/Gₒ-mediated inhibition of adenylyl cyclase, thereby influencing cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.

Diagram 1: Proposed D₄ Receptor Antagonism Pathway

Caption: D₄R antagonism by 4-(4-Chlorobenzyl)morpholine.

Secondary and Hypothetical Mechanisms of Action

While D₄R antagonism is the most strongly supported mechanism, the broad bioactivity of morpholine derivatives suggests other potential targets should be considered, particularly in different therapeutic contexts like oncology.

Enzyme Inhibition: Topoisomerase II

Derivatives of morpholine have been investigated as potential anticancer agents.[9] A plausible mechanism in this context is the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication. A technical guide for the structurally similar 4-(4-bromo benzyl)morpholine highlights its use as a synthetic precursor for compounds targeting this enzyme.[9] By inhibiting topoisomerase II, such compounds can introduce DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

Modulation of Kinase Pathways

The morpholine scaffold is a key component in numerous kinase inhibitors.[3][10] For instance, it is integral to drugs targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The morpholine moiety can form crucial hydrogen bonds within the ATP-binding pocket of these kinases, contributing to potent and selective inhibition. While the specific activity of 4-(4-Chlorobenzyl)morpholine on these kinases is unconfirmed, its structure is consistent with scaffolds known to possess such activity.

Experimental Protocols for Mechanism Validation

To rigorously validate the proposed mechanisms of action, a series of well-defined experimental workflows are necessary.

Protocol: Receptor Binding Assay

This protocol aims to determine the binding affinity (Kᵢ) of 4-(4-Chlorobenzyl)morpholine for the human Dopamine D₄ receptor.

Objective: Quantify the affinity of the test compound for the D₄R.

Methodology: Competitive radioligand binding assay.

Materials:

-

HEK293 cell membranes expressing recombinant human D₄R.

-

Radioligand: [³H]Spiperone or another suitable D₄R-selective radioligand.

-

Test Compound: 4-(4-Chlorobenzyl)morpholine, dissolved in DMSO.

-

Non-specific binding control: Haloperidol or another high-affinity D₄R ligand.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of 4-(4-Chlorobenzyl)morpholine in assay buffer.

-

In a 96-well plate, combine the D₄R-expressing membranes, a fixed concentration of [³H]Spiperone, and varying concentrations of the test compound or control.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Diagram 2: Receptor Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Protocol: In Vitro Anticancer Activity Screening

This protocol provides a representative method for evaluating the potential anticancer effects of 4-(4-Chlorobenzyl)morpholine, based on protocols used for similar morpholine derivatives.[9]

Objective: Determine the cytotoxic effect of the test compound on a cancer cell line.

Methodology: Sulforhodamine B (SRB) assay for cell viability.

Materials:

-

Cancer Cell Line: e.g., MDA-MB-231 (human breast cancer) or HCT116 (human colon cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test Compound: 4-(4-Chlorobenzyl)morpholine, dissolved in DMSO.

-

Trichloroacetic acid (TCA) solution.

-

Sulforhodamine B (SRB) solution.

-

Tris base solution.

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Treat the cells with different concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Fix the cells by gently adding cold TCA solution and incubating for 1 hour at 4°C.

-

Wash the plates with water to remove TCA and air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at ~510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Summary of Physicochemical and Affinity Data

| Property | Value / Observation | Source |

| IUPAC Name | 4-((4-chlorophenyl)methyl)morpholine | - |

| Molecular Formula | C₁₁H₁₄ClNO | [9] (analog) |

| Primary Target | Dopamine D₄ Receptor (D₄R) | [7] |

| Mechanism | Receptor Antagonist | [7] |

| D₄R Affinity (Kᵢ) | 42 nM | [7] |

| Hypothetical Target | Topoisomerase II | [9] |

| Scaffold Class | Privileged Structure | [1][2] |

Conclusion

The available evidence strongly supports the classification of 4-(4-Chlorobenzyl)morpholine as a potent Dopamine D₄ receptor antagonist. Its chemical structure, featuring the well-established morpholine pharmacophore and a 4-chlorobenzyl substituent, is optimized for interaction with this specific GPCR. This primary mechanism makes it a compound of significant interest for research in neuropsychiatric disorders. Concurrently, the known versatility of the morpholine scaffold suggests that secondary mechanisms, such as enzyme inhibition in oncological contexts, cannot be ruled out and warrant further investigation. The experimental protocols detailed herein provide a clear path for the validation of these proposed mechanisms, enabling a deeper understanding of the compound's therapeutic potential.

References

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

-

Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

(2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

(2014). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. National Institutes of Health (NIH). [Link]

-

(2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (NIH). [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

(2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 225452, N-(4-Chlorobenzoyl)morpholine. PubChem. [Link]

-

Tzara, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

(2022). An updated review on morpholine derivatives with their pharmacological actions. Innoscience Research. [Link]

-

Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

-

Rowley, M., et al. (1996). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Unmasking the Molecular Interlocutors: A Technical Guide to Identifying the Potential Biological Targets of 4-(4-Chlorobenzyl)morpholine

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals aimed at the systematic identification and validation of the potential biological targets of the synthetic compound, 4-(4-Chlorobenzyl)morpholine. In the absence of direct, published evidence for the specific molecular targets of this compound, this guide establishes a robust, methodology-driven approach. We will leverage the well-documented significance of the morpholine scaffold as a "privileged structure" in medicinal chemistry and outline a workflow that integrates computational prediction with a rigorous cascade of in-vitro experimental validation.

Section 1: The Morpholine Moiety - A Foundation for Biological Activity

The morpholine ring is a recurring motif in a multitude of approved and experimental drugs, valued for its favorable physicochemical, metabolic, and biological properties.[1] Its presence in a molecule can enhance aqueous solubility, metabolic stability, and bioavailability. More critically, the morpholine scaffold is a versatile building block that can be strategically substituted to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.[2][3]

The subject of this guide, 4-(4-Chlorobenzyl)morpholine, while often utilized as a synthetic intermediate, possesses structural features—the morpholine ring and the chlorobenzyl group—that suggest a latent potential for biological activity.[4][5] The primary challenge, and the focus of this guide, is to elucidate the specific proteins or pathways with which this compound may interact.

Section 2: In Silico Target Prediction - A Data-Driven Hypothesis Generation

The initial step in our target identification workflow is the use of computational, or in silico, methods to predict potential biological targets. These tools leverage vast databases of known ligand-target interactions to identify proteins that are likely to bind to a query molecule based on structural and chemical similarity.[4][6] Web-based platforms such as SwissTargetPrediction and TargetHunter offer accessible and powerful means to generate these initial hypotheses.[4][7][8]

Predictive Workflow Using SwissTargetPrediction

The following protocol outlines the use of the SwissTargetPrediction web server, a widely used tool for this purpose.[9][10]

Protocol 2.1: In Silico Target Prediction of 4-(4-Chlorobenzyl)morpholine

-

Obtain the SMILES String: The first step is to acquire the Simplified Molecular Input Line Entry System (SMILES) string for 4-(4-Chlorobenzyl)morpholine. This is: C1COCCN1CC2=CC=C(C=C2)Cl.

-

Access SwissTargetPrediction: Navigate to the SwissTargetPrediction web server (]">http://www.swisstargetprediction.ch).[9]

-

Input the Molecule: Paste the SMILES string into the query box.

-

Select the Organism: Choose "Homo sapiens" as the target organism.

-

Execute the Prediction: Initiate the prediction process. The server will compare the input molecule to its library of known ligands and generate a list of potential targets ranked by probability.[8]

Interpreting the Predictive Data

The output from SwissTargetPrediction will be a list of potential protein targets, categorized by class (e.g., enzymes, GPCRs, ion channels), along with a probability score. For the purpose of this guide, we will consider a hypothetical, yet plausible, set of results based on the known activities of similar morpholine-containing compounds.

Table 1: Hypothetical In Silico Target Predictions for 4-(4-Chlorobenzyl)morpholine

| Target Class | Specific Target Example | Probability | Rationale for Plausibility |

| Enzyme | Phosphoinositide 3-kinase (PI3K) | High | The morpholine ring is a key pharmacophore in many PI3K inhibitors.[11][12] |

| G-Protein Coupled Receptor | Dopamine D2 Receptor | Moderate | Aryl-substituted morpholines are known to interact with various GPCRs.[12] |

| Enzyme | Monoamine Oxidase B (MAO-B) | Moderate | The morpholine scaffold is present in inhibitors of MAO.[13] |

| Ion Channel | Voltage-gated calcium channel | Low | Some morpholine derivatives have shown activity at ion channels.[13] |

| Enzyme | Cholinesterases (AChE, BChE) | Low | Quinoline derivatives with morpholine moieties have shown cholinesterase inhibition.[6] |

Note: This data is illustrative and serves as a template for interpreting actual prediction results.

Caption: Workflow for in silico target prediction.

Section 3: Experimental Validation - The In Vitro Screening Cascade

Computational predictions, while invaluable for hypothesis generation, must be validated through rigorous experimental testing.[13][14] A tiered or cascaded approach to in vitro screening is an efficient strategy to move from broad assessments of bioactivity to specific, mechanistic studies.[15]

Caption: In Vitro Screening Cascade.

Phase 1: Initial Viability and Cytotoxicity Screening

The first step is to assess the general cytotoxicity of 4-(4-Chlorobenzyl)morpholine in a panel of human cell lines. This establishes a concentration range for subsequent, more specific assays where the compound is bioactive but not broadly toxic.

Protocol 3.1: MTT Assay for Cell Viability

-

Cell Plating: Plate a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 4-(4-Chlorobenzyl)morpholine in cell culture medium (e.g., from 100 µM down to 0.1 µM). Treat the cells with these concentrations and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Phase 2: Primary Target-Based and Phenotypic Screening

Based on the in silico predictions, a panel of primary assays should be conducted. These can be either target-based (biochemical) or phenotypic (cell-based).[16][17]

Protocol 3.2.1: Kinase Inhibition Assay (Example: PI3K)

This protocol is a representative example for a biochemical kinase inhibition assay.

-

Assay Components: In a 384-well plate, combine the PI3K enzyme, a suitable substrate (e.g., PIP2), and ATP.

-

Compound Addition: Add 4-(4-Chlorobenzyl)morpholine at various concentrations.

-

Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent that measures the amount of product formed (ADP). This is often a luminescence-based assay (e.g., Kinase-Glo®).

-

Signal Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control and determine the IC₅₀ value.

Protocol 3.2.2: Receptor Binding Assay (Example: Dopamine D2 Receptor)

This protocol outlines a competitive radioligand binding assay.

-

Membrane Preparation: Use cell membranes prepared from a cell line overexpressing the human Dopamine D2 receptor.

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-Spiperone), and varying concentrations of 4-(4-Chlorobenzyl)morpholine.

-

Incubation: Incubate to allow binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of the plate and wash to separate bound from unbound radioligand.

-

Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the ability of 4-(4-Chlorobenzyl)morpholine to displace the radioligand and calculate its inhibition constant (Ki).

Phase 3: Secondary and Mechanistic Assays

If a primary assay yields a positive "hit," secondary assays are crucial to confirm the mechanism of action (MoA).[18] For example, if the compound inhibits PI3K activity, a Western blot can be used to assess the phosphorylation status of downstream targets like Akt.

Caption: Hypothetical PI3K/Akt Signaling Pathway Inhibition.

Protocol 3.3: Western Blot for Akt Phosphorylation

-

Cell Treatment: Treat a relevant cell line (e.g., one with an active PI3K pathway) with an effective concentration of 4-(4-Chlorobenzyl)morpholine (determined from Phase 1 and 2 assays) for various time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt, which indicates the level of pathway inhibition.

Section 4: Conclusion and Future Directions

This technical guide provides a systematic and scientifically rigorous framework for the identification of potential biological targets of 4-(4-Chlorobenzyl)morpholine. By integrating in silico prediction with a multi-tiered in vitro validation strategy, researchers can efficiently generate and test hypotheses regarding the compound's mechanism of action. The true biological role of 4-(4-Chlorobenzyl)morpholine can only be unveiled through such a dedicated and logical investigative process. Positive findings from this workflow would warrant further exploration, including more advanced cellular and in vivo studies, to fully characterize its therapeutic potential.

References

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

-

Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database. The AAPS journal, 15(2), 395–406. [Link]

- BenchChem. (2025). An In-depth Technical Guide to 4-(4-Bromobenzyl)

-

Zoete, V., Daina, A., Bovigny, C., & Michielin, O. (2016). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Journal of chemical information and modeling, 56(6), 1157-1163. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357-W364. [Link]

-

Tzara, A., Gounder, M. K., & Kokotos, G. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(6), 2135–2180. [Link]

- Rehman, A. U., Masih, Y., Abbasi, M. A., Siddiqui, S. Z., Hussain, T., & Rasool, S. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27.

-

Schulman, A., & Xie, L. (2024). Validation guidelines for drug-target prediction methods. Briefings in Bioinformatics, 25(6), bbae477. [Link]

-

Visikol Inc. (2023). The Importance of In Vitro Assays. Visikol. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. ExPASy. [Link]

-

Taylor, C. W., & Lindsley, C. W. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(1), 1–21. [Link]

- Daina, A., & Zoete, V. (2019). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 14(10), 979–983.

- BenchChem. (2025). Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. BenchChem.

- Lindsley, C. W., & Hopkins, C. R. (2017). The year in CNS drugs. ACS chemical neuroscience, 8(1), 1-3.

-

Kumar, P., & Narasimhan, B. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

- Sharma, P. K., Amin, A., & Kumar, M. (2020).

-

Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. [Link]

-

Pemovska, T., Bigenzahn, J. W., & Superti-Furga, G. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS computational biology, 13(8), e1005678. [Link]

-

Charnwood Molecular. (n.d.). How to develop effective in vitro assays for early drug discovery. Charnwood Molecular. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Liu, W. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules (Basel, Switzerland), 26(23), 7244. [Link]

- BenchChem. (2025). In-Vitro Evaluation of 4-(2,2-diphenylethyl)morpholine: A Technical Guide for Preclinical Research. BenchChem.

Sources

- 1. Identifying the proteins to which ... | Article | H1 Connect [archive.connect.h1.co]

- 2. axxam.com [axxam.com]

- 3. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. bio.tools [bio.tools]

- 8. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 11. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation guidelines for drug-target prediction methods. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

The Structure-Activity Relationship of 4-(4-Chlorobenzyl)morpholine: A Technical Guide for Drug Discovery Professionals

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to impart favorable pharmacokinetic properties and engage in critical interactions with a wide array of biological targets.[1][2] When incorporated into the 4-(4-chlorobenzyl)morpholine framework, this versatile moiety serves as a foundational structure for developing potent and selective modulators of various signaling pathways. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of 4-(4-chlorobenzyl)morpholine and its analogs. We will dissect the molecule into its three key constituent parts—the morpholine ring, the benzyl linker, and the 4-chlorophenyl group—to elucidate the specific contributions of each to target engagement and overall activity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to inform the rational design of novel therapeutics based on this promising scaffold.

Introduction: The 4-(4-Chlorobenzyl)morpholine Scaffold - A Privileged Starting Point

The 4-(4-chlorobenzyl)morpholine core represents a confluence of desirable features for a drug lead. The morpholine ring, with its ether and amine functionalities, can enhance aqueous solubility and act as a hydrogen bond acceptor.[3] The benzyl linker provides a degree of conformational flexibility, while the 4-chlorophenyl group offers a handle for hydrophobic and halogen bonding interactions. The inherent versatility of this scaffold has led to its exploration in a variety of therapeutic areas, most notably in oncology and central nervous system (CNS) disorders.

This guide will explore the SAR of 4-(4-chlorobenzyl)morpholine derivatives through the lens of their potential biological targets, including Phosphoinositide 3-Kinases (PI3Ks) and dopamine receptors. By understanding how modifications to each part of the molecule impact biological activity, researchers can strategically design next-generation compounds with improved potency, selectivity, and drug-like properties.

Deciphering the Structure-Activity Landscape

The biological activity of 4-(4-chlorobenzyl)morpholine analogs is exquisitely sensitive to structural modifications. A systematic approach to SAR involves independently and collectively varying the three key structural motifs.

The Morpholine Moiety: More Than Just a Solubilizing Group

While often incorporated to improve physicochemical properties, the morpholine ring is far from a passive component. Its conformation and the nature of its substituents can significantly influence target binding.

-

Ring Conformation and Substitution: The chair conformation of the morpholine ring is generally favored. Substitution on the morpholine ring can introduce chirality and provide additional vectors for interaction with the target protein. For instance, alkyl substitutions at the 3- and 5-positions can enhance potency in certain contexts.[4]

-

Bioisosteric Replacements: Replacing the morpholine ring with other heterocyclic systems can modulate activity and selectivity. Common bioisosteres include piperidine, piperazine, and thiomorpholine. The choice of bioisostere can impact basicity (pKa), hydrogen bonding capacity, and metabolic stability. For example, replacing a morpholine with a piperazine can introduce an additional site for substitution, allowing for further optimization of properties.

The Benzyl Linker: A Critical Determinant of Potency and Selectivity

The methylene bridge connecting the morpholine and phenyl rings is a key determinant of the spatial relationship between these two groups.

-

Linker Length and Rigidity: While a single methylene linker is common, extending or constraining it can have profound effects on activity. Introducing rigidity, for example, by incorporating the linker into a cyclic system, can lock the molecule into a bioactive conformation, but may also introduce unfavorable steric hindrance.

The 4-Chlorophenyl Group: Tuning Target Affinity and Selectivity